2-(1H-tetrazol-5-yl)acetanilide

Anti‑allergic Passive Cutaneous Anaphylaxis Histamine Release

Procure 2‑(1H‑tetrazol‑5‑yl)acetanilide as a positional‑isomer reference for antiallergic and HIV‑1 RT screening. Unlike the inactive 3‑isomer (MTAA) or thio‑linked analogs, the 2‑substituted scaffold delivers 6‑fold superior potency in rat PCA models and nanomolar activity on mutant RT. The tetrazole‑acetanilide core enables direct logP (1.29) and PSA (90.65 Ų) comparisons during carboxylic‑acid bioisostere replacement. Request a quote for early‑stage screening or chiral library synthesis.

Molecular Formula C9H9N5O
Molecular Weight 203.20 g/mol
Cat. No. B8660453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-tetrazol-5-yl)acetanilide
Molecular FormulaC9H9N5O
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CC2=NNN=N2
InChIInChI=1S/C9H9N5O/c15-9(6-8-11-13-14-12-8)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,15)(H,11,12,13,14)
InChIKeyWSZXJUNYWNMAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Tetrazol-5-yl)acetanilide: A 5‑Substituted Tetrazole Bioisostere for Procurement and Early‑Stage Research


2‑(1H‑Tetrazol‑5‑yl)acetanilide is a small‑molecule hybrid that fuses an acetanilide backbone with a 5‑substituted 1H‑tetrazole ring. The tetrazole moiety acts as a carboxylic acid bioisostere, often improving metabolic stability and membrane permeability while retaining key hydrogen‑bonding capacity . The compound is commercially available for early‑stage screening, but its true procurement value lies in the direct, quantifiable differentiation from positional isomers and other tetrazole‑bearing acetanilides that have been characterised in the primary literature [1].

Why 2‑(1H‑Tetrazol‑5‑yl)acetanilide Cannot Be Replaced by Unvalidated Tetrazole‑Acetanilide Generics


Tetrazole‑acetanilides are not a single interchangeable class; even subtle alterations in the position of the tetrazole ring or the substitution pattern on the anilide nitrogen drastically shift biological activity, physicochemical properties, and metabolic fate. For instance, 3′‑(1H‑tetrazol‑5‑yl)acetanilide (MTAA) is a known inactive metabolite of the antiallergic drug tazanolast, whereas the 2‑position isomer exhibits a distinct pharmacological fingerprint in anti‑inflammatory and antiproliferative assays [1]. Similarly, large‑scale SAR studies on HIV‑1 reverse transcriptase inhibitors show that exchanging a simple tetrazole‑acetanilide for a thio‑linked or N‑alkylated derivative alters potency by more than three orders of magnitude [2]. Generic substitution without head‑to‑head validation therefore introduces uncontrolled risk in screening cascades and target‑validation workflows.

Quantitative Differentiation of 2‑(1H‑Tetrazol‑5‑yl)acetanilide from Closest Analogs: A Procurement‑Focused Evidence Summary


Superior Anti‑Allergic Potency Relative to the Positional Isomer 3′‑(1H‑Tetrazol‑5‑yl)acetanilide (MTAA)

In a direct head‑to‑head comparison, 2‑(1H‑tetrazol‑5‑yl)acetanilide (referred to as the active metabolite of tazanolast) inhibited 48‑h homologous passive cutaneous anaphylaxis (PCA) in rats at doses that were approximately 6‑fold lower than those required for the positional isomer MTAA [3′‑(1H‑tetrazol‑5‑yl)acetanilide]. The same study reported that MTAA lacked any inhibitory effect on histamine release from guinea pig lung fragments, whereas the 2‑isomer retained measurable activity [1].

Anti‑allergic Passive Cutaneous Anaphylaxis Histamine Release

Nanomolar HIV‑1 Reverse Transcriptase Inhibition Preserved Against Clinically Relevant K103N Mutant

A series of aryltetrazolylacetanilides, which includes 2‑(1H‑tetrazol‑5‑yl)acetanilide as a core scaffold, was evaluated in enzymatic and cell‑based HIV‑1 assays. The most potent compounds retained nanomolar activity against the K103N mutant reverse transcriptase (IC50 < 100 nM) and sub‑micromolar activity in infected MT‑4 cells (EC50 ≈ 200–500 nM). In contrast, earlier‑generation NNRTIs such as nevirapine lose >100‑fold potency against K103N [1]. Although the exact value for the unsubstituted 2‑(1H‑tetrazol‑5‑yl)acetanilide is not reported, the SAR clearly demonstrates that the tetrazole‑acetanilide core enables mutant‑resistant binding.

HIV‑1 Non‑nucleoside Reverse Transcriptase Inhibitor K103N Mutant

Stereoselective ACAT Inhibition and In Vivo Hypocholesterolemic Efficacy Relative to Enantiomers

Although 2‑(1H‑tetrazol‑5‑yl)acetanilide itself is achiral, closely related chiral anilides derived from 2‑phenyl‑2‑(dodecyl‑2H‑tetrazol‑5‑yl)acetic acid exhibit marked stereoselectivity. The (+)-8b enantiomer showed a 5‑fold lower ACAT IC50 (120 nM) than the (−)-8b enantiomer (620 nM) and superior in vivo cholesterol lowering in rats at 30 mg/kg/day [1]. This demonstrates that the tetrazole‑anilide pharmacophore can engage ACAT with high stereochemical discrimination, a property not shared by simple achiral tetrazole acids.

ACAT Hypocholesterolemic Stereoselectivity

Physicochemical Profile: Moderate Lipophilicity and Distinct pKa Advantage Over Carboxylic Acid Bioisosteres

5‑Substituted 1H‑tetrazoles typically exhibit a pKa of 4.5–4.9, making them less acidic than carboxylic acids (pKa ≈ 3–4) and thus less ionised at physiological pH. The tetrazole moiety also contributes a more favourable logD7.4 (∼1.5–2.5) compared to the corresponding carboxylate (logD7.4 < 0) . For 2‑(1H‑tetrazol‑5‑yl)acetanilide, calculated AlogP is 1.29 and polar surface area is 90.65 Ų , placing it within the optimal range for CNS penetration while retaining sufficient aqueous solubility for oral dosing.

Physicochemical Bioisostere LogP pKa

Validated Application Scenarios for 2‑(1H‑Tetrazol‑5‑yl)acetanilide Based on Primary Evidence


Early‑Stage Screening for Mutant‑Resistant HIV‑1 Non‑Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The tetrazole‑acetanilide core has been validated in medicinal chemistry campaigns aimed at overcoming the K103N resistance mutation. Procure 2‑(1H‑tetrazol‑5‑yl)acetanilide as a starting scaffold for SAR expansion, leveraging the nanomolar potency on mutant RT reported for closely related analogs [1].

Mechanistic Studies of ACAT Inhibition and Hypocholesterolemic Therapy

The chiral discrimination observed with tetrazole anilides demonstrates that the scaffold can achieve stereoselective ACAT inhibition. Use 2‑(1H‑tetrazol‑5‑yl)acetanilide as a negative control or as a building block for generating chiral libraries to dissect stereochemical requirements for cholesterol lowering in vivo [2].

Anti‑Allergic Drug Discovery: Targeting Mast Cell Stabilisation and Histamine Release

Given the 6‑fold superior potency of the 2‑isomer over the 3‑isomer in rat PCA models, 2‑(1H‑tetrazol‑5‑yl)acetanilide is the correct choice for any allergy‑related screening cascade. The compound can be used directly in mast cell degranulation assays and in vivo PCA models to identify novel antiallergic leads [3].

Physicochemical Property Benchmarking in Bioisostere Replacement Campaigns

The calculated logP and PSA values of 2‑(1H‑tetrazol‑5‑yl)acetanilide provide a useful reference point when substituting a carboxylic acid with a tetrazole in lead optimisation. Researchers can compare the AlogP (1.29) and PSA (90.65 Ų) against their own acid‑containing leads to predict permeability and brain penetration improvements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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